![molecular formula C13H12O B025949 2-Methyl-[1,1'-biphenyl]-3-ol CAS No. 106912-94-1](/img/structure/B25949.png)

2-Methyl-[1,1'-biphenyl]-3-ol

Vue d'ensemble

Description

“2-Methyl-[1,1’-biphenyl]-3-ol”, also known as “Biphenyl, 2-methyl-”, “o-Methylbiphenyl”, “2-Methyl-1,1’-biphenyl”, “2-Methylbiphenyl”, “2-Phenyltoluene”, “o-Phenyltoluene”, “1-Methyl-2-phenylbenzene”, and “2-Methyldiphenyl”, is an organic compound . It has a molecular formula of C13H12 and a molecular weight of 168.2344 .

Synthesis Analysis

The synthesis of “2-Methyl-[1,1’-biphenyl]-3-ol” involves the reaction of 3-chloro-2-methylbiphenyl with a Grignard reagent, followed by a reaction with polyformaldehyde diethyl acetal . The reaction is carried out in a refluxing system for several hours, and the product is obtained after distillation .

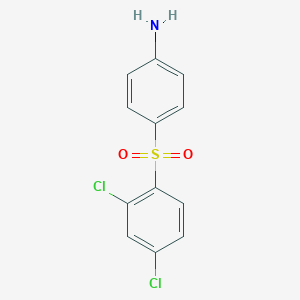

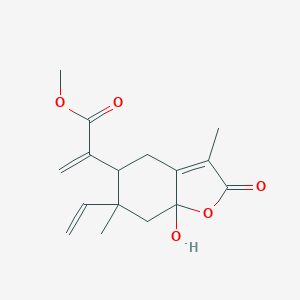

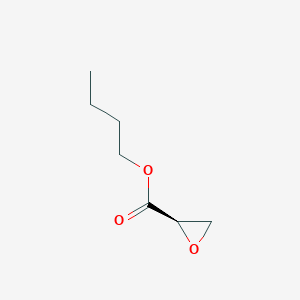

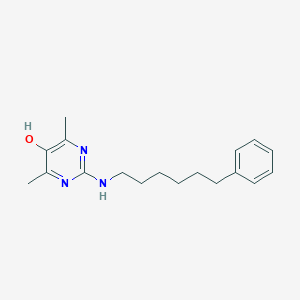

Molecular Structure Analysis

The molecular structure of “2-Methyl-[1,1’-biphenyl]-3-ol” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of the atoms in the molecule .

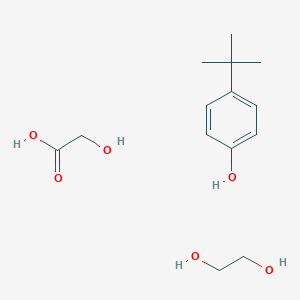

Physical And Chemical Properties Analysis

“2-Methyl-[1,1’-biphenyl]-3-ol” is an organic compound with a molecular weight of 168.2344 . More detailed physical and chemical properties were not found in the available resources.

Applications De Recherche Scientifique

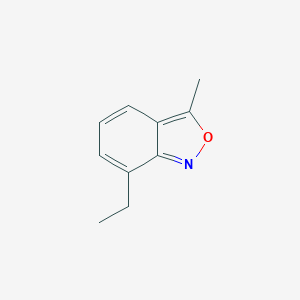

Chemical Structure and Properties

“2-Methyl-[1,1’-biphenyl]-3-ol” is a derivative of biphenyl, which consists of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

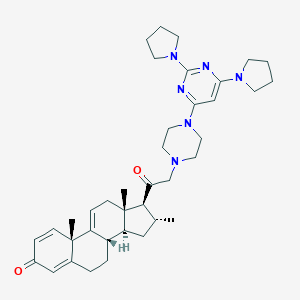

Synthesis and Reactions

Biphenyl derivatives have been a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are supported by their mechanistic pathways .

Axial Chirality and Atropisomerism

The preconditions required for the existence of axial chirality in biaryl compounds are discussed. Furthermore, atropisomerism as a type of axial chirality in biphenyl molecules is discussed .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs). They are used in a wide range of biological and medicinal applications, including patented approaches in the last decade .

Role in Drug Development

A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Use in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .

Thermophysical Property Data

The thermodynamic property data for “2-Methyl-[1,1’-biphenyl]-3-ol” is critically evaluated, which can be used for further research and applications .

Safety and Hazards

The safety data sheet for a similar compound, Biphenyl, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

Propriétés

IUPAC Name |

2-methyl-3-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCHMDPGLCHQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,1'-biphenyl]-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)